N-(5-PENTYL-1,3,4-THIADIAZOL-2-YL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE
Overview
Description
N-(5-PENTYL-1,3,4-THIADIAZOL-2-YL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE is a compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
The synthesis of N-(5-PENTYL-1,3,4-THIADIAZOL-2-YL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE typically involves the reaction of 1,3,4-thiadiazole derivatives with biphenyl carboxylic acid derivatives. One common method involves the reaction of 5-pentyl-1,3,4-thiadiazole-2-amine with 4-biphenylcarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Chemical Reactions Analysis
N-(5-PENTYL-1,3,4-THIADIAZOL-2-YL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound has shown potential as an antimicrobial and anticancer agent due to its ability to disrupt cellular processes.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-(5-PENTYL-1,3,4-THIADIAZOL-2-YL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE involves its interaction with specific molecular targets within cells. The thiadiazole ring is known to interact with enzymes and proteins, disrupting their normal function. This can lead to the inhibition of DNA replication and protein synthesis, ultimately resulting in cell death. The compound’s ability to disrupt these critical cellular processes makes it a promising candidate for the development of new therapeutic agents .
Comparison with Similar Compounds
N-(5-PENTYL-1,3,4-THIADIAZOL-2-YL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE is unique compared to other similar compounds due to its specific structure and the presence of the biphenyl and thiadiazole moieties. Similar compounds include:
N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-[(5-(P-TOLYLAMINO)-1,3,4-THIADIAZOL-2-YL)THIO]ACETAMIDE: Known for its anticancer activity.
N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-3-[(5E)-4-OXO-5-(2-THIENYLMETHYLENE)-2-THIOXO-1,3-THIAZOLIDIN-3-YL]PROPANAMIDE: Exhibits antimicrobial properties.
Properties
IUPAC Name |
N-(5-pentyl-1,3,4-thiadiazol-2-yl)-4-phenylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-2-3-5-10-18-22-23-20(25-18)21-19(24)17-13-11-16(12-14-17)15-8-6-4-7-9-15/h4,6-9,11-14H,2-3,5,10H2,1H3,(H,21,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNWRNVIEXELAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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